六磷酸肌醇二钾盐 ((1R,2S,3R,4R,5S,6S)-2,3,4,5,6-五磷酰氧基环己基磷酸钾)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

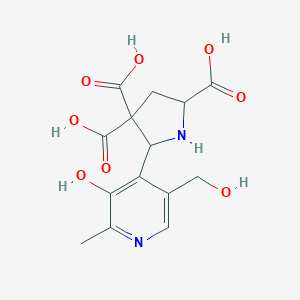

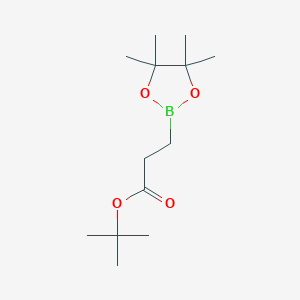

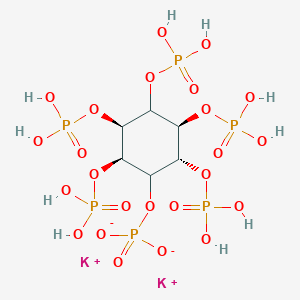

Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate is a useful research compound. Its molecular formula is C6H16K2O24P6 and its molecular weight is 736.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 二价和三价阳离子的螯合剂 六磷酸肌醇二钾盐是二价和三价阳离子的一种有效螯合剂 . 这种特性使其在需要绑定和隔离此类离子的各种应用中变得有用。

锌生物利用度的决定因素

作为锌生物利用度的主要决定因素 , 六磷酸肌醇二钾盐在营养和健康方面发挥着至关重要的作用。它会影响消化道中锌的吸收,从而影响机体的整体锌水平。

3. 减少葡萄酒和海鲜搭配中的鱼腥味 六磷酸肌醇已在研究中被用于开发一种减少葡萄酒和海鲜搭配中鱼腥味的新方法 . 这种应用可能有利于食品和饮料行业,提升消费者的体验。

种子的生化特征

六磷酸肌醇也用于干种子和加工种子的生化和营养特征分析 . 它有助于了解种子的营养价值和生化成分,这对农业和食品科学至关重要。

人体尿液中植酸的分析

已经开发出一种使用六磷酸肌醇对人体尿液进行植酸分析的新方法 . 该方法简单、快速、准确、精确、可靠且高度灵敏 , 使其成为医学和健康研究中宝贵的工具。

作用机制

Target of Action

Phytic acid dipotassium salt, also known as Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate, primarily targets the enzyme β-secretase 1 (BACE1) . BACE1 plays a crucial role in the production of beta-amyloid peptide, a key component in the development of Alzheimer’s disease .

Mode of Action

Phytic acid dipotassium salt interacts with BACE1 by inhibiting its activity . The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme’s activity, is approximately 0.25 μM . This interaction results in a decrease in the production of beta-amyloid peptide .

Biochemical Pathways

The inhibition of BACE1 by phytic acid dipotassium salt affects the amyloidogenic pathway, which is responsible for the production of beta-amyloid peptide . By inhibiting BACE1, the production of beta-amyloid peptide is reduced, potentially slowing the progression of Alzheimer’s disease .

Result of Action

The primary result of the action of phytic acid dipotassium salt is the reduction in the production of beta-amyloid peptide . This could potentially slow the progression of Alzheimer’s disease .

Action Environment

The action of phytic acid dipotassium salt can be influenced by various environmental factors. For instance, the stability of the compound in cosmetic emulsions was found to decrease with the addition of phytic acid . Additionally, the compound’s action may be affected by the hardness of water in which it is dissolved

生化分析

Biochemical Properties

Phytic acid dipotassium salt plays a significant role in biochemical reactions. It is a potent inhibitor of β-secretase 1 (BACE1), an enzyme that plays a key role in the creation of beta-amyloid plaques in the brains of Alzheimer’s patients . The compound’s IC50 value, which measures the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 0.25 μM .

Cellular Effects

Phytic acid dipotassium salt has a profound impact on various types of cells and cellular processes. It is known to function as a storage depot for phosphorus in plant cells . Its high surface negative charge makes it a potent chelator of divalent and trivalent cations in vitro, and it is most likely associated with Ca 2+ or Mg 2+ ions in vivo .

Molecular Mechanism

At the molecular level, Phytic acid dipotassium salt exerts its effects through a variety of mechanisms. It is a potent chelator of divalent and trivalent cations due to its six phosphate groups . This allows it to form strong bonds with these ions, affecting their availability in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phytic acid dipotassium salt can change over time. For instance, a colorimetric method for urinary phytate determination, which involves the use of Phytic acid dipotassium salt, has been developed. This method is simple, rapid (3 h for 10 samples), accurate, precise, reliable, and highly sensitive .

Metabolic Pathways

Phytic acid dipotassium salt is involved in several metabolic pathways. In plants, it functions as a storage depot for phosphorus and a precursor for other inositol phosphates and pyrophosphates . The synthesis of phytic acid mainly occurs in the cytosol by two pathways, i.e., lipid dependent and lipid independent manner .

Transport and Distribution

Due to its strong chelating properties, it is likely to interact with various transporters or binding proteins that handle divalent and trivalent metal ions .

Subcellular Localization

The subcellular localization of Phytic acid dipotassium salt is not well studied. Given its role in phosphorus storage in plant cells, it is likely to be found in locations where phosphorus storage occurs, such as vacuoles

属性

IUPAC Name |

dipotassium;[(2R,3S,5R,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/t1-,2-,3?,4?,5-,6+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTTXUFEVNNTHA-OKBOCSEJSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16K2O24P6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036038 |

Source

|

| Record name | Phytic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129832-03-7 |

Source

|

| Record name | Phytic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)